2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol
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Overview
Description
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol is a chemical compound with the molecular formula C9H19NO4S and a molecular weight of 237.31. This compound is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol involves several steps. One method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, followed by reductive elimination to yield the desired product . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In medicine, it may be explored for its potential therapeutic effects, although specific studies are still ongoing. Industrially, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction disrupts the normal enzymatic activity, leading to a decrease in melanin production.
Comparison with Similar Compounds
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol can be compared to other similar compounds such as 2-hydroxy-4-methoxybenzaldehyde and N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,4,5-trimethylfuran-3-carboxamide These compounds share some structural similarities but differ in their functional groups and overall chemical properties
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQDPGCYJKTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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